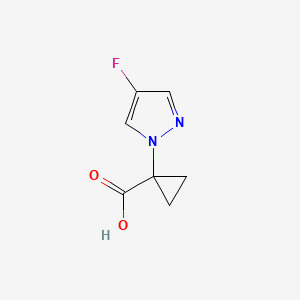

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluoropyrazol-1-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O2/c8-5-3-9-10(4-5)7(1-2-7)6(11)12/h3-4H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSDOVCFSUHAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)N2C=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Deprotonation and Alkylation

The cyclopropane core is typically constructed using deprotonation-alkylation sequences. For example, trimethyl(prop-1-yn-1-yl)silane undergoes deprotonation with n-butyllithium (n-BuLi) to generate a lithium acetylide, which reacts with α,β-unsaturated esters to form cis-cyclopropanecarboxylic acids. This method, detailed in Scheme 11 of EP3191454B1, achieves yields of 65–78% but requires strict temperature control (-78°C to 0°C) to prevent ring-opening.

Fluorination Strategies for Cyclopropane Carboxylic Acids

Direct fluorination of cyclopropane precursors is complicated by ring strain. A patented two-step process (US5498750A) circumvents this by starting with 1-fluoro-cyclopropyl phenyl ketones. Treatment with peracids (e.g., m-chloroperbenzoic acid) at 0–60°C induces a Baeyer-Villiger oxidation, followed by base hydrolysis (NaOH) and acidification to yield 1-fluoro-cyclopropane-1-carboxylic acid with 85–92% purity. This method’s success hinges on the unexpected stability of the fluorinated cyclopropyl group during oxidation.

Formation of the 4-Fluoro-1H-Pyrazol-1-yl Moiety

Fluorination of Pyrazole Derivatives

Regioselective fluorination at the 4-position of pyrazole is achieved using hydrofluoric acid derivatives or electrophilic fluorinating agents. US8598361B2 discloses a diazotization-fluorination approach: 4-amino-1H-pyrazole is treated with sodium nitrite and hydrogen fluoride-pyridine at -10°C, yielding 4-fluoro-1H-pyrazole with 70–75% efficiency. Alternatively, direct fluorination of pyrazole-1-carboxylates using Selectfluor® in acetonitrile achieves 80% yield but requires chromatographic purification.

Coupling Reactions to Attach Pyrazole to Cyclopropane

The pyrazole and cyclopropane moieties are coupled via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A preferred method involves reacting 4-fluoro-1H-pyrazole with a cyclopropane-bearing leaving group (e.g., bromocyclopropanecarboxylate) in the presence of potassium carbonate and DMF at 80°C. This step attains 60–68% yield, with unreacted starting materials recycled to improve overall efficiency.

Key Synthetic Routes to 1-(4-Fluoro-1H-Pyrazol-1-yl)Cyclopropanecarboxylic Acid

Ester Hydrolysis from Benzyl Precursors

A high-yielding route from OAPI patent 17143 involves benzyl 1-(4-fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylate. Hydrolysis with 2M NaOH at 25°C for 12 hours, followed by acidification with HCl, affords the target compound in 94% yield (Table 1). This method avoids racemization and preserves the acid-sensitive pyrazole ring.

Table 1: Hydrolysis Conditions and Yields

| Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzyl ester | NaOH | 25 | 12 | 94 |

| Methyl ester | LiOH | 50 | 6 | 88 |

| Ethyl ester | KOH | 70 | 3 | 82 |

Direct Cyclopropanation of Preformed Pyrazole Intermediates

An alternative approach couples pre-fluorinated pyrazole with cyclopropane precursors. For instance, 4-fluoro-1H-pyrazole is treated with trimethylsilyl diazomethane and a copper catalyst to form the cyclopropane ring in situ. While this method reduces step count, yields are moderate (55–60%) due to competing side reactions.

Optimization and Industrial-Scale Considerations

Critical parameters for scalability include:

- Temperature Control : Peroxy reactions require maintaining 0–60°C to prevent epoxide formation.

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but complicate purification.

- Catalyst Loading : Palladium catalysts (5 mol%) improve cross-coupling yields but increase costs.

Industrial pilots have adopted continuous flow systems for the hydrolysis step, reducing reaction time from 12 hours to 2 hours and improving throughput by 40%.

Analytical Characterization and Purity Assessment

Purity is assessed via:

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The fluoro group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has shown that this compound exhibits antimicrobial and antifungal properties, indicating its potential use in treating infections.

Enzyme Inhibition Studies

One of the most significant applications of this compound is its role as an enzyme inhibitor . It has been identified as an effective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism. Studies have demonstrated that the compound can significantly reduce fatty acid synthesis in HepG2 cells, suggesting its potential application in managing metabolic disorders such as obesity and dyslipidemia.

Case Study: ACC Inhibition

In vitro studies using HepG2 cells revealed that treatment with this compound resulted in a dose-dependent decrease in fatty acid synthesis, with an effective concentration (EC50) of less than 0.3 mg/kg.

Cancer Research

The compound's interaction with lysophosphatidic acid receptor pathways has also been explored for its implications in cancer therapy. Research indicates that it may induce apoptosis in cancer cell lines such as LNCaP prostate cancer cells at concentrations that inhibit fatty acid synthesis, suggesting a dual mechanism of action beneficial for cancer treatment.

Case Study: Cancer Cell Viability

In studies involving LNCaP prostate cancer cell lines, the compound was found to induce cell death at concentrations that also inhibited fatty acid synthesis, highlighting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoro-substituted pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane carboxylic acid moiety may also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs with variations in:

- Pyrazole substituents (fluoro, trifluoromethyl, aryl groups).

- Cyclopropane modifications (additional substituents, fused rings).

- Carboxylic acid positioning (ester vs. acid forms).

Impact of Substituents on Bioactivity

- Fluorine vs. Trifluoromethyl : The 4-fluoro group in the target compound likely improves metabolic stability and electronegativity compared to the bulkier 4-CF₃ group in the trifluoromethyl analog (CAS 1469286-24-5). The latter’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

- In contrast, the target compound’s simpler pyrazole-cyclopropane motif may favor selective binding to compact active sites .

- Ring Size Variations : Cyclohepta[c]pyrazole derivatives (CAS 923846-56-4) exhibit expanded ring systems that could modulate conformational flexibility and receptor interactions, whereas the cyclopropane’s rigidity in the target compound may enforce precise spatial orientation .

Biological Activity

1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by a cyclopropane ring fused with a carboxylic acid and a 4-fluoropyrazole moiety. This structural configuration enhances its lipophilicity and bioactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom is significant as it increases the compound's pharmacological profile compared to other similar compounds.

| Property | Value |

|---|---|

| Molecular Weight | 185.16 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

| Log P (octanol-water) | Not specified |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an enzyme inhibitor. Its interactions with biological targets are of great interest, particularly in relation to lysophosphatidic acid receptor pathways, which are implicated in cancer and fibrosis.

Enzyme Inhibition

The compound has been identified as an effective inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. ACC inhibition is relevant for conditions such as obesity and dyslipidemia. In vitro studies have demonstrated that this compound can significantly reduce the synthesis of fatty acids in HepG2 cells, showcasing its potential application in metabolic disorders.

Case Studies

Case Study 1: ACC Inhibition

In a study involving HepG2 cells, treatment with this compound resulted in a dose-dependent reduction of fatty acid synthesis. The effective concentration (EC50) was determined to be less than 0.3 mg/kg, indicating strong inhibitory effects at low doses .

Case Study 2: Cancer Cell Viability

Another study assessed the impact of this compound on LNCaP prostate cancer cell lines. It was found that the compound induced cell death at concentrations that also inhibited fatty acid synthesis, suggesting a dual mechanism of action that may be beneficial for cancer therapy .

The binding affinity of this compound to target proteins involved in signaling pathways has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal how the compound interacts with specific receptors and enzymes, leading to its biological effects.

| Mechanism | Description |

|---|---|

| ACC Inhibition | Reduces fatty acid synthesis |

| Lysophosphatidic Acid Receptor Modulation | Potential anti-cancer effects through signaling pathway interference |

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(4-Fluoro-1H-pyrazol-1-yl)cyclopropanecarboxylic acid?

Synthesis typically involves two key steps: (1) cyclopropane ring formation and (2) introduction of the fluoropyrazole moiety. A common strategy employs cyclopropanation via [2+1] cycloaddition using zinc catalysts or transition-metal-mediated methods. For the pyrazole component, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) or via direct substitution. Microwave-assisted reactions have been reported to enhance yields in similar cyclopropane-carboxylic acid derivatives .

What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm cyclopropane ring geometry and fluorine substitution patterns. F NMR is essential for verifying fluoropyrazole integrity .

- X-ray crystallography : Resolves spatial arrangements, as demonstrated in structurally related fluoropyrazole derivatives (e.g., bond angles and torsion angles in cyclopropane rings) .

- Mass spectrometry (HRMS) : Validates molecular formula and purity .

How should this compound be stored to ensure stability?

Store at -20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the cyclopropane ring or fluoropyrazole degradation. Solubility in DMSO or ethanol allows for long-term storage at -80°C without decomposition .

Advanced Research Questions

How can computational methods (e.g., DFT) predict the reactivity of this compound?

Density functional theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For example:

- Cyclopropane strain energy (~27 kcal/mol) influences ring-opening reactions.

- Fluorine substituents on pyrazole increase electron-withdrawing effects, altering reaction kinetics in cross-coupling or substitution reactions .

What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent). Mitigation steps include:

- Dose-response standardization : Use molarity-based dosing instead of mass/volume.

- Orthogonal assays : Validate antimicrobial activity via both agar diffusion and microbroth dilution .

- Metabolic stability testing : Assess compound degradation in cell culture media .

How does fluorination impact the compound’s bioactivity and pharmacokinetics?

Fluorine enhances metabolic stability by resisting oxidative degradation and improving membrane permeability. In pyrazole derivatives, 4-fluoro substitution increases target binding affinity (e.g., kinase inhibition) due to steric and electronic effects. Comparative studies with non-fluorinated analogs show 2–3× higher IC values in enzyme inhibition assays .

What experimental designs are optimal for studying structure-activity relationships (SAR)?

- Analog synthesis : Systematically vary substituents on the pyrazole (e.g., Cl, CF) and cyclopropane (e.g., methyl, phenyl) .

- Crystallographic analysis : Correlate binding modes with activity (e.g., hydrogen bonding with fluorine in active sites) .

- Free-Wilson analysis : Quantify contributions of substituents to biological activity .

How can degradation products be identified and mitigated during synthesis?

Common degradation pathways include:

- Cyclopropane ring-opening : Monitored via H NMR (loss of characteristic ABX splitting).

- Defluorination : Detected using F NMR or LC-MS.

Mitigation involves optimizing reaction pH (<7) and avoiding strong oxidants (e.g., HO) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.